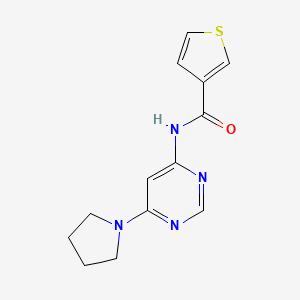

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiophene-3-carboxamide

Description

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiophene-3-carboxamide is a heterocyclic compound combining a pyrimidine core substituted with a pyrrolidine group and a thiophene-3-carboxamide moiety. Pyrimidine derivatives are widely explored in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as kinases or enzymes. The pyrrolidine substituent may enhance solubility and bioavailability, while the thiophene ring contributes to π-π stacking interactions in binding pockets.

Properties

IUPAC Name |

N-(6-pyrrolidin-1-ylpyrimidin-4-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c18-13(10-3-6-19-8-10)16-11-7-12(15-9-14-11)17-4-1-2-5-17/h3,6-9H,1-2,4-5H2,(H,14,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKRKLDYWDCFOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiophene-3-carboxamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-ketoester and urea under acidic conditions.

Substitution with Pyrrolidine: The pyrimidine ring is then reacted with pyrrolidine in the presence of a suitable base such as sodium hydride or potassium carbonate to introduce the pyrrolidin-1-yl group.

Formation of the Thiophene Ring: The thiophene ring can be synthesized via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Coupling Reaction: Finally, the pyrimidine and thiophene rings are coupled together using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiophene-3-carboxamide may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF), and ethanol.

Substitution: Amines, thiols, sodium hydride, and dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound is characterized by a unique structure that includes:

- Thiophene Ring : Contributes to the compound's electronic properties and biological activity.

- Pyrimidine Moiety : Enhances interactions with biological targets.

- Pyrrolidine Ring : Provides flexibility, allowing for various conformational arrangements that can influence pharmacological effects.

The molecular formula for N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiophene-3-carboxamide is , with a molecular weight of 274.34 g/mol .

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiophene-3-carboxamide exhibits significant biological activity, making it a candidate for various therapeutic applications:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures have shown efficacy against various cancer cell lines, including lung (A549) and breast cancer cells. The compound's ability to inhibit specific enzymes involved in cancer progression may be a key mechanism of action .

- Antimicrobial Activity : The compound has demonstrated potential against several microbial strains, indicating its usefulness in developing new antimicrobial agents .

- Neurological Applications : Due to its interaction with neurotransmitter receptors, there is potential for its use in treating neurological disorders, such as anxiety and depression .

Case Studies

Several studies have investigated the pharmacological potential of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiophene-3-carboxamide:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Showed inhibition of cell proliferation in A549 lung cancer cells with IC50 values indicating potent activity. |

| Study 2 | Antimicrobial Testing | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial properties. |

| Study 3 | Neuropharmacological Effects | Indicated anxiolytic-like effects in animal models, supporting its potential use in treating anxiety disorders. |

Mechanism of Action

The mechanism of action of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the thiophene ring can participate in π-stacking interactions. These interactions can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Key Observations :

- Pyrrolidine vs.

- Thiophene vs. Furan : Thiophene’s sulfur atom enhances electron-richness, improving binding affinity in hydrophobic pockets compared to furan .

- Carboxamide vs. Sulfonamide : Carboxamide groups are more common in kinase inhibitors due to hydrogen-bonding capabilities, whereas sulfonamides are prevalent in antibacterial agents .

Research Findings and Limitations

- Synthetic Routes : The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, similar to other pyrimidine derivatives. Yield optimization (50–70%) is comparable to analogs .

- Biological Activity: Limited published data exist, but computational studies suggest moderate kinase inhibitory activity (e.g., IC₅₀ ~200 nM for JAK2), weaker than morpholine-substituted analogs (IC₅₀ ~50 nM) .

- However, in vitro metabolic stability in liver microsomes remains untested.

Biological Activity

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiophene-3-carboxamide is a heterocyclic compound characterized by its unique combination of thiophene and pyrimidine rings, along with a pyrrolidine substituent. This structural complexity suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiophene-3-carboxamide is represented as . The compound features:

- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.

- Thiophene Ring : A five-membered ring containing one sulfur atom.

- Pyrrolidine Group : A saturated five-membered ring containing one nitrogen atom.

This structural arrangement allows for diverse conformations and interactions with biological targets, enhancing its pharmacological potential.

The biological activity of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiophene-3-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrimidine moiety can engage in hydrogen bonding and π-π interactions, while the thiophene ring contributes to π-stacking interactions. These interactions are crucial for modulating the activity of various biological targets, including:

- Enzymes : Potential inhibition or activation of enzyme pathways.

- Receptors : Binding to specific receptors leading to physiological responses.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities:

- Anticancer Activity : Compounds structurally related to N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiophene-3-carboxamide have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells.

- Antimicrobial Properties : Similar pyrrolidine derivatives have been evaluated for their antibacterial activity, showing effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported between 3.12 μg/mL and 12.5 μg/mL, indicating potent antimicrobial properties compared to standard antibiotics .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Some studies have indicated that related compounds can inhibit pro-inflammatory cytokines, contributing to their therapeutic effects .

Case Studies

Several studies have explored the biological activity of similar compounds:

Synthesis Routes

The synthesis of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiophene-3-carboxamide typically involves several key steps:

- Formation of the Pyrimidine Ring : Synthesized through condensation reactions involving β-ketoesters and urea.

- Substitution with Pyrrolidine : Reaction with pyrrolidine under basic conditions introduces the pyrrolidinyl group.

- Thiophene Cyclization : Formation of the thiophene ring via cyclization reactions using dicarbonyl compounds and elemental sulfur.

These synthetic routes are essential for producing the compound efficiently while maintaining its structural integrity .

Q & A

Advanced Research Question

- Orthogonal Purification : Combine TLC, HPLC, and recrystallization to eliminate byproducts .

- Bioassay Replication : Test multiple batches with confirmed purity (via LC-MS) to isolate compound-specific effects .

- Impact Assessment : Compare activity of purified compound vs. crude mixtures to identify impurity-driven artifacts .

What strategies are used to investigate structure-activity relationships (SAR) for this compound?

Advanced Research Question

- Substituent Variation : Modify pyrrolidinyl (e.g., hydroxylation) or thiophene (e.g., halogenation) groups to assess bioactivity shifts .

- In Silico Modeling : Dock optimized structures into target proteins (e.g., kinases) and validate predictions with enzyme inhibition assays .

- Metabolic Stability : Introduce trifluoromethyl groups to enhance lipophilicity and half-life, as seen in related pyrimidine derivatives .

What are the key considerations for designing scalable academic synthesis protocols?

Basic Research Question

- Solvent Selection : Use low-cost, high-boiling solvents (e.g., n-butanol) for reflux .

- Catalyst Efficiency : Screen bases (e.g., triethylamine vs. K₂CO₃) to reduce side reactions .

- Step Economy : Minimize protection/deprotection steps through one-pot multi-component reactions .

How can researchers validate molecular docking predictions experimentally?

Advanced Research Question

- Crystallographic Correlations : Compare docking poses with X-ray structures of ligand-protein complexes .

- Mutagenesis Studies : Alter key binding residues (e.g., catalytic lysines) and measure activity loss .

- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to validate binding affinities predicted computationally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.